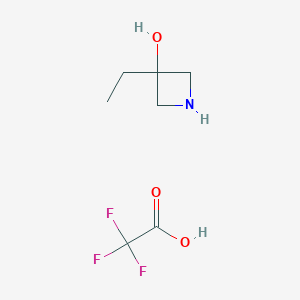

3-Ethylazetidin-3-ol; trifluoroacetic acid

Descripción general

Descripción

3-Ethylazetidin-3-ol; trifluoroacetic acid is a compound that combines the structural features of azetidines and trifluoroacetic acid Azetidines are four-membered nitrogen-containing heterocycles, known for their strained ring structure and reactivity Trifluoroacetic acid is a strong organic acid with three fluorine atoms attached to the central carbon, enhancing its acidity and stability

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethylazetidin-3-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method is the intramolecular nucleophilic displacement reaction, where a suitable leaving group is displaced by a nucleophile within the same molecule, forming the azetidine ring. The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods: Industrial production of 3-ethylazetidin-3-ol; trifluoroacetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to obtain the final product in its desired form.

Types of Reactions:

Oxidation: 3-Ethylazetidin-3-ol can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert 3-ethylazetidin-3-ol to its corresponding reduced forms. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed:

Oxidation: Oxidized derivatives of 3-ethylazetidin-3-ol.

Reduction: Reduced forms of 3-ethylazetidin-3-ol.

Substitution: Substituted derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

- Peptide Synthesis : TFA is extensively used in solid-phase peptide synthesis for the removal of protecting groups and cleavage of peptides from solid supports. This process is crucial for obtaining pure peptide products with desired biological activity .

- Protecting Group Chemistry : TFA facilitates the installation and removal of various protecting groups in organic synthesis, such as acetals and ethers. It acts as both a catalyst and a reagent, enabling selective reactions under mild conditions .

- Dehydration Reactions : The stability of trifluoroacetate allows for efficient dehydration of β-hydroxy carbonyls to α,β-unsaturated systems. This application is particularly useful in synthesizing complex organic molecules .

- Transition-Metal Catalysis : TFA serves as a counterion in transition-metal catalysis, enhancing reaction efficiency and selectivity. It has been employed in various oxidative coupling reactions and other transformations that require precise control over reaction conditions .

Analytical Applications

- HPLC Modifier : TFA is commonly used as an acidic modifier in high-performance liquid chromatography (HPLC). Its presence significantly influences the retention behavior of analytes, improving separation efficiency for zwitterionic and weakly basic compounds .

- Environmental Monitoring : Analytical methods have been developed to detect trace levels of TFA in environmental samples, including water and air. These methods are essential for assessing the ecological impact and persistence of TFA as a pollutant .

Case Study 1: Peptide Synthesis Optimization

In a study focusing on peptide synthesis, researchers demonstrated that varying TFA concentrations during the cleavage stage led to improved yields and purity of synthesized peptides. The optimal concentration was found to be around 0.1% TFA, which effectively removed protecting groups without compromising peptide integrity .

Case Study 2: HPLC Method Development

A research team investigated the effects of TFA concentration on the retention times of triazole derivatives during HPLC analysis. They found that increasing TFA concentration resulted in significant shifts in elution order, highlighting its role as a critical factor in method optimization for complex mixtures .

Toxicity and Environmental Impact

While TFA is widely used in synthetic applications, its environmental persistence raises concerns regarding toxicity to aquatic life and potential bioaccumulation. Studies have indicated varying levels of toxicity across different species, necessitating careful monitoring of TFA levels in industrial applications and environmental assessments .

Mecanismo De Acción

The mechanism of action of 3-ethylazetidin-3-ol; trifluoroacetic acid involves its interaction with molecular targets and pathways. The azetidine ring’s strained structure makes it highly reactive, allowing it to participate in various chemical reactions. The trifluoroacetic acid component enhances the compound’s acidity and stability, influencing its reactivity and interactions with other molecules. The specific molecular targets and pathways depend on the context of its application, such as in biological systems or chemical synthesis.

Comparación Con Compuestos Similares

Azetidine: A four-membered nitrogen-containing heterocycle with similar reactivity.

Trifluoroacetic Acid: A strong organic acid with three fluorine atoms, known for its acidity and stability.

3-Methylazetidin-3-ol: A similar compound with a methyl group instead of an ethyl group.

Uniqueness: 3-Ethylazetidin-3-ol; trifluoroacetic acid is unique due to the combination of the azetidine ring and trifluoroacetic acid, resulting in a compound with enhanced reactivity and stability. The presence of the ethyl group further distinguishes it from other similar compounds, potentially influencing its chemical properties and applications.

Actividad Biológica

3-Ethylazetidin-3-ol; trifluoroacetic acid (TFA) is a compound that has garnered attention for its potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3-Ethylazetidin-3-ol is a cyclic amine derivative, while trifluoroacetic acid is a strong organic acid. The combination of these two components results in unique chemical properties that may influence biological interactions.

The biological activity of 3-Ethylazetidin-3-ol; TFA is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoroacetate moiety may enhance the compound's solubility and stability in biological systems, facilitating its interaction with target proteins.

- Enzyme Inhibition : Research indicates that compounds with similar structures can act as inhibitors for specific enzymes, impacting metabolic pathways crucial for cellular function.

- Receptor Modulation : The compound may also bind to receptors involved in neurotransmission, potentially influencing neurological functions .

Case Studies and Experimental Data

Several studies have investigated the biological effects of 3-Ethylazetidin-3-ol; TFA:

- Antimicrobial Activity : A study explored the antimicrobial properties of related azetidine derivatives, suggesting that structural modifications could enhance their efficacy against bacterial strains .

- Cytotoxicity : In vitro assays demonstrated that certain azetidine derivatives exhibit cytotoxic effects on cancer cell lines, indicating potential applications in cancer therapy .

| Study | Findings |

|---|---|

| Antimicrobial activity against specific bacterial strains | |

| Cytotoxic effects on cancer cell lines |

Pharmacological Applications

The pharmacological potential of 3-Ethylazetidin-3-ol; TFA has been explored in various contexts:

- Drug Development : Its structure suggests potential as a pharmacophore in drug development, particularly for conditions requiring enzyme modulation .

- Therapeutic Uses : Investigations into its therapeutic applications highlight its role as a precursor in synthesizing more complex medicinal compounds .

Propiedades

IUPAC Name |

3-ethylazetidin-3-ol;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.C2HF3O2/c1-2-5(7)3-6-4-5;3-2(4,5)1(6)7/h6-7H,2-4H2,1H3;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAXLZKRTSIMOPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CNC1)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.